Olsalazine

描述

属性

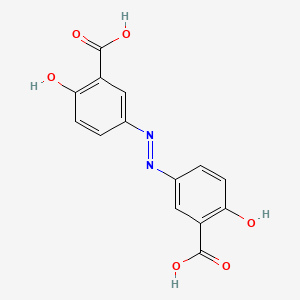

IUPAC Name |

5-[(3-carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O6/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22/h1-6,17-18H,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBDLJCYGRGAKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6054-98-4 (di-hydrochloride salt) | |

| Record name | Olsalazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015722482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023391 | |

| Record name | Olsalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15722-48-2 | |

| Record name | Olsalazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15722-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olsalazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015722482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olsalazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Olsalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3,3'-(1,2-diazenediyl)bis[6-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLSALAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULS5I8J03O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

Sodium salt decomposes at 240 °C | |

| Record name | Olsalazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Olsalazine in Preclinical Models: A Technical Guide to Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of olsalazine in preclinical models. This compound, a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), is designed for colon-specific drug delivery, making it a cornerstone in the treatment of inflammatory bowel diseases such as ulcerative colitis.[1][2][3] This document synthesizes key data from various animal studies, details common experimental protocols, and visualizes the underlying biological processes to support further research and development.

Pharmacokinetics: The Journey of a Colon-Targeted Prodrug

This compound's structure, consisting of two 5-ASA molecules linked by an azo bond, is central to its pharmacokinetic profile.[1][4] This design results in minimal systemic absorption of the parent drug and targeted release of the active moiety in the large intestine.[5][6]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: After oral administration, this compound exhibits very limited systemic bioavailability, with less than 5% of the dose being absorbed in the upper gastrointestinal tract.[1][5] Approximately 98-99% of an oral dose transits to the colon intact.[5]

-

Metabolism: The primary metabolic event occurs in the colon, where azoreductase enzymes produced by the gut microbiota cleave the azo bond.[7][8] This bacterial action releases two molecules of the therapeutically active 5-ASA.[8][9] A very small fraction, around 0.1% of an oral dose, is metabolized in the liver to this compound-O-sulfate (this compound-S), a metabolite with a long half-life of about 7 days.[5][7][10] The liberated 5-ASA can be further metabolized, primarily through acetylation by the colonic epithelium and the liver, into N-acetyl-5-ASA (Ac-5-ASA).[1][7]

-

Distribution: Both this compound and its sulfate metabolite are highly bound to plasma proteins (>99%).[1][5][7] The active moiety, 5-ASA, and its acetylated form, Ac-5-ASA, are also protein-bound, at approximately 74% and 81%, respectively.[1][7]

-

Excretion: The total recovery of orally administered radiolabeled this compound in animals is high, ranging from 90% to 97%.[1][5][7] The majority is excreted in the feces.[7] A smaller portion of the total 5-ASA (about 20%) is recovered in the urine, with over 90% of that being the acetylated metabolite, Ac-5-ASA.[1][5][7]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic data from preclinical studies in various animal models.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Horses

| Parameter | Value | Animal Model | Dosing | Source |

|---|---|---|---|---|

| This compound (Oral) | ||||

| Peak Plasma Conc. (Cmax) | ~1 µg/mL | Horse | 30 mg/kg (single dose) | [11] |

| Time to Peak (Tmax) | 0.5 - 1.5 hours | Horse | 30 mg/kg (single dose) | [11] |

| 5-ASA (from Oral this compound) | ||||

| Plasma Concentration | < 0.2 µg/mL | Horse | 30 mg/kg (single dose) | [11] |

| Time to Detection | 11 - 35 hours | Horse | 30 mg/kg (single dose) | [11] |

| Fecal Water Conc. (Cmax) | ~300 µg/mL | Horse | 30 mg/kg (single dose) | [11] |

| Systemic Bioavailability | 2.4% | Horse | 30 mg/kg (single dose) | [11] |

| Ac-5-ASA (from Oral this compound) | ||||

| Fecal Water Conc. (Cmax) | ~130 µg/mL | Horse | 30 mg/kg (single dose) | [11] |

| Total Fecal Recovery |

| % of Administered Dose | 26% (as 5-ASA & Ac-5-ASA) | Horse | 30 mg/kg (single dose) |[11] |

Table 2: Pharmacokinetic and Toxicity Data in Rodents

| Parameter | Value | Animal Model | Dosing | Source |

|---|---|---|---|---|

| Urinary Excretion Profile | ||||

| Ac-5-ASA | 90% of urinary radioactivity | Rat | 100 mg/kg ¹⁴C-olsalazine | [4] |

| This compound | 5% of urinary radioactivity | Rat | 100 mg/kg ¹⁴C-olsalazine | [4] |

| 5-ASA | 5% of urinary radioactivity | Rat | 100 mg/kg ¹⁴C-olsalazine | [4] |

| Toxicity Target Organ |

| Major Target Organ | Kidney | Rat | ≥400 mg/kg/day |[5][9] |

Pharmacodynamics: Mechanism of Anti-Inflammatory Action

The therapeutic effects of this compound are mediated by its active moiety, 5-ASA, which exerts a topical anti-inflammatory effect on the colonic mucosa.[9] The precise mechanisms are multifactorial and not fully elucidated.[7]

Key Mechanisms of Action:

-

Inhibition of Arachidonic Acid Metabolism: 5-ASA is known to block cyclooxygenase (COX) and lipoxygenase enzymes.[1][8][12] This inhibition reduces the production of inflammatory mediators such as prostaglandins and leukotrienes in the colon.[1][7][13]

-

Scavenging of Reactive Oxygen Species: Mesalamine may act as a scavenger of free radicals, which are implicated in the mucosal injury associated with IBD.[1][8]

-

Modulation of Inflammatory Signaling: A more recently proposed mechanism involves the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a nuclear receptor that plays a key role in regulating inflammation.[14] 5-ASA may also inhibit the migration of macrophages to inflamed intestinal tissue.[1]

Data Presentation: Pharmacodynamic Effects

The efficacy of this compound has been demonstrated in various chemically-induced colitis models, most notably the dextran sulfate sodium (DSS) model.

Table 3: Pharmacodynamic Effects of this compound in DSS-Induced Colitis Mouse Model

| Parameter | Effect | Animal Model | Dosing | Source |

|---|---|---|---|---|

| Clinical & Histological Indices | ||||

| Disease Activity Index (DAI) | Significantly Decreased | BALB/c Mice | 0.6 g/kg | [15] |

| Colonic Mucosal Damage Index (CMDI) | Significantly Decreased | BALB/c Mice | 0.6 g/kg | [15] |

| Histopathological Score (HS) | Significantly Decreased | BALB/c Mice | 0.6 g/kg | [15] |

| Survival Rate | Significantly Prolonged | nu/nu CD-1 Mice | 50 mg/kg/day | [16] |

| Pro-Inflammatory Cytokines | ||||

| TNF-α, IFN-γ, IL-1β, IL-7, IL-17 | Significantly Decreased | BALB/c Mice | 0.6 g/kg | [15] |

| Anti-Inflammatory & Growth Factors | ||||

| IL-2, IL-10, IL-22, TGF-β1, EGF | Significantly Increased | BALB/c Mice | 0.6 g/kg | [15] |

| Eicosanoid Production |

| Cyclooxygenase & Lipoxygenase Products | Decreased to baseline levels | Mice | 400 mg/kg |[12] |

Experimental Protocols

Reproducible animal models are crucial for evaluating the efficacy of drugs for IBD. The DSS-induced colitis model is widely used due to its simplicity and good reproducibility.[15][17]

Protocol: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

-

Animal Model: BALB/c or C57BL/6 mice are commonly used.[15][18]

-

Induction of Colitis: Acute colitis is induced by administering 2-3% (w/v) DSS in the drinking water, provided ad libitum for 5 to 7 consecutive days.[12][15][18]

-

Treatment Groups: Animals are typically randomized into at least three groups:

-

Monitoring and Evaluation:

-

Disease Activity Index (DAI): Animals are monitored daily for weight loss, stool consistency, and the presence of blood in the stool.[15][18] These parameters are scored to calculate the DAI.

-

Sample Collection: At the end of the study period (e.g., Day 7), mice are euthanized. The entire colon is excised, and its length is measured (colon shortening is a marker of inflammation).[15][18]

-

Histopathological Analysis: A section of the colon is fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). The tissue is then scored for the severity of inflammation, ulceration, and tissue damage.[15][18]

-

Biochemical Analysis: Colonic tissue homogenates and serum samples are collected to measure the expression levels of various cytokines (e.g., TNF-α, IL-1β, IL-10) using methods like ELISA.[15]

-

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to this compound's preclinical evaluation.

Caption: Metabolic pathway of orally administered this compound in preclinical models.

Caption: Experimental workflow for evaluating this compound in a DSS-induced colitis model.

Caption: Anti-inflammatory signaling pathways of 5-ASA, the active metabolite of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Novel oral colon-specific drug delivery systems for pharmacotherapy of peptide and nonpeptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Pharmacokinetics of this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Study of the plasma pharmacokinetics and faecal excretion of the prodrug this compound and its metabolites after oral administration to horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Experimental colitis in mice: effects of this compound on eicosanoid production in colonic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The effect of this compound of chinese generic drugs on ulcerative colitis induced by dextran sulfate sodium salt in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Experimental colitis induced by dextran sulphate sodium in mice: beneficial effects of sulphasalazine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Animal models of ulcerative colitis and their application in drug research - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Suppression of Ulcerative Colitis in Mice by Orally-Available Inhibitors of Sphingosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Olsalazine's effect on intestinal microbiota composition and function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olsalazine, a cornerstone in the management of ulcerative colitis, functions as a prodrug, intricately linked to the metabolic activity of the intestinal microbiota. Its therapeutic efficacy is contingent upon the enzymatic cleavage of its azo bond by bacterial azoreductases, liberating two molecules of the active anti-inflammatory agent, 5-aminosalicylic acid (5-ASA), directly at the site of colonic inflammation. This targeted delivery system not only minimizes systemic side effects but also establishes a profound interplay between the drug and the gut microbiome. This technical guide delves into the current understanding of this compound's effect on the composition and function of the intestinal microbiota, drawing upon preclinical and clinical evidence. While direct, comprehensive quantitative data on this compound's specific impact remains an area of active research, this guide synthesizes available knowledge and presents illustrative data from closely related compounds to elucidate the key interactions and downstream effects. We will explore the microbial biotransformation of this compound, its influence on microbial community structure, the modulation of microbial-derived metabolites such as short-chain fatty acids (SCFAs), and the subsequent signaling pathways that mediate its therapeutic effects. Detailed experimental protocols are provided to facilitate further investigation in this critical area of drug-microbiome interactions.

Introduction: The Microbial Gateway to this compound's Efficacy

This compound is an aminosalicylate, specifically a dimer of 5-ASA, joined by an azo bond.[1] This unique structure renders it inactive in the upper gastrointestinal tract, preventing premature absorption and associated systemic toxicity. Upon reaching the colon, the anaerobic environment and the presence of a diverse microbial community set the stage for its activation.[2] A wide range of bacterial species, including members of the Clostridia and Bacteroidetes phyla, produce azoreductases that catalyze the reductive cleavage of the azo bond, releasing the therapeutic 5-ASA molecules.[2]

The localized release of 5-ASA is central to its anti-inflammatory action in the colonic mucosa. The precise mechanisms of 5-ASA are multifaceted and are thought to involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[1] Furthermore, emerging evidence highlights the role of 5-ASA in modulating key intracellular signaling pathways, such as the peroxisome proliferator-activated receptor-gamma (PPAR-γ) signaling cascade, which plays a critical role in maintaining intestinal epithelial health and resolving inflammation.[3]

Given this intimate relationship, understanding how this compound and its active metabolite, 5-ASA, reciprocally influence the gut microbiota is paramount for optimizing therapeutic strategies and developing novel microbiome-targeted therapies for inflammatory bowel disease (IBD).

This compound's Biotransformation and Impact on Microbial Composition

The conversion of this compound to 5-ASA is a prime example of microbiota-mediated drug metabolism. This biotransformation is not only essential for the drug's action but also has the potential to reshape the microbial landscape.

Microbial Azoreductase Activity

The enzymatic machinery for this compound activation is encoded in the genomes of numerous gut bacteria. This enzymatic capacity can be influenced by the overall composition and metabolic state of the microbiota.[2] Factors such as diet, host genetics, and the underlying inflammatory state in ulcerative colitis can alter the abundance of azoreductase-producing bacteria, potentially impacting the efficiency of this compound activation and, consequently, its therapeutic efficacy.

Effects on Microbial Community Structure

While specific data on this compound's impact on microbial composition is limited, studies on the related 5-ASA-releasing prodrug, sulfasalazine, in a preclinical model of colitis, provide valuable insights. In a study utilizing a 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model in rats, sulfasalazine treatment was shown to partially restore the dysbiotic microbial community towards a healthier state.[4]

Table 1: Illustrative Effect of a 5-ASA Prodrug (Sulfasalazine) on the Relative Abundance of Key Bacterial Taxa in a Rat Model of Colitis [4]

| Bacterial Taxon | Control Group (%) | Colitis Model Group (%) | Sulfasalazine-Treated Group (%) |

| Phylum | |||

| Firmicutes | 65.2 | 45.8 | 58.9 |

| Bacteroidetes | 28.1 | 35.4 | 30.2 |

| Proteobacteria | 3.5 | 15.3 | 6.8 |

| Family | |||

| Lachnospiraceae | 35.1 | 22.4 | 30.7 |

| Ruminococcaceae | 18.9 | 10.1 | 15.3 |

| Enterobacteriaceae | 1.2 | 10.5 | 3.1 |

| Genus | |||

| Blautia | 8.2 | 3.1 | 6.9 |

| Lactococcus | 1.5 | 0.4 | 1.1 |

| Enterococcus | 0.8 | 3.2 | 1.3 |

Data is adapted from a study on sulfasalazine and presented for illustrative purposes.[4]

The data in Table 1 suggests that treatment with a 5-ASA prodrug can lead to a decrease in pro-inflammatory Proteobacteria (specifically Enterobacteriaceae) and an increase in beneficial Firmicutes, including members of the Lachnospiraceae family, which are known short-chain fatty acid producers.[4]

Functional Consequences: Modulation of Short-Chain Fatty Acids

Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are the main products of bacterial fermentation of dietary fiber in the colon. They are a crucial energy source for colonocytes and possess potent immunomodulatory and anti-inflammatory properties.[5] The alterations in the gut microbiota composition induced by 5-ASA-releasing drugs can have a significant impact on the production of these beneficial metabolites.

Table 2: Illustrative Effect of a 5-ASA Prodrug (Sulfasalazine) on Fecal Short-Chain Fatty Acid Concentrations in a Rat Model of Colitis [4]

| Short-Chain Fatty Acid | Control Group (μmol/g) | Colitis Model Group (μmol/g) | Sulfasalazine-Treated Group (μmol/g) |

| Acetate | 85.3 ± 12.1 | 55.2 ± 9.8 | 75.6 ± 11.5 |

| Propionate | 25.1 ± 4.5 | 15.8 ± 3.9 | 22.3 ± 4.1 |

| Butyrate | 18.9 ± 3.8 | 9.1 ± 2.5 | 16.5 ± 3.2 |

Data is adapted from a study on sulfasalazine and presented for illustrative purposes as mean ± standard deviation.[4]

As shown in Table 2, the colitis model exhibits a significant reduction in SCFA levels, indicative of a dysbiotic and functionally impaired microbiota. Treatment with a 5-ASA prodrug appears to restore the production of these critical metabolites, which likely contributes to its therapeutic effects by providing energy to the colonic epithelium and exerting local anti-inflammatory actions.[4]

Signaling Pathways and Experimental Workflows

The interplay between this compound, the microbiota, and the host is mediated by complex signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships.

This compound Activation and Downstream Signaling

Experimental Workflow for Investigating this compound's Effects

Detailed Experimental Protocols

The following protocols are based on methodologies from studies investigating the effects of 5-ASA-releasing drugs on the gut microbiota in animal models of colitis.[4]

Animal Model of DSS-Induced Colitis

-

Animals: Male Sprague-Dawley rats (or a similar rodent model) weighing 200-250g are used.

-

Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water for at least one week prior to the experiment.

-

Induction of Colitis: Acute colitis is induced by administering 3-5% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 consecutive days. Control animals receive regular drinking water.

-

Treatment: this compound is administered daily by oral gavage at a therapeutically relevant dose (e.g., 50-100 mg/kg) for the duration of DSS administration and potentially for a period before or after. The vehicle control group receives the same volume of the vehicle (e.g., saline or 0.5% carboxymethylcellulose).

-

Monitoring: Animals are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).

-

Sample Collection: At the end of the experiment, animals are euthanized, and fecal samples from the colon/cecum are collected for microbiota and SCFA analysis. Colonic tissue can also be collected for histological analysis and measurement of inflammatory markers.

16S rRNA Gene Sequencing and Analysis

-

DNA Extraction: Microbial DNA is extracted from fecal samples using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit) according to the manufacturer's instructions, with a bead-beating step to ensure lysis of both Gram-positive and Gram-negative bacteria.

-

PCR Amplification: The V3-V4 hypervariable region of the 16S rRNA gene is amplified using specific primers (e.g., 341F and 806R) with Illumina overhang adapters.

-

Library Preparation and Sequencing: PCR products are purified, indexed, and pooled. The library is then sequenced on an Illumina MiSeq platform using a 2x250 bp paired-end sequencing protocol.

-

Bioinformatic Analysis:

-

Raw sequencing reads are processed using a pipeline such as QIIME2 or DADA2.

-

Quality filtering, denoising, merging of paired-end reads, and chimera removal are performed.

-

Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs) are generated.

-

Taxonomic assignment is performed against a reference database (e.g., Greengenes or SILVA).

-

Alpha diversity (e.g., Shannon index, Chao1) and beta diversity (e.g., Bray-Curtis dissimilarity, UniFrac distances) are calculated to assess within-sample and between-sample diversity, respectively.

-

Statistical analyses are performed to identify differentially abundant taxa between treatment groups.

-

Short-Chain Fatty Acid Analysis

-

Sample Preparation: Fecal samples are homogenized in a suitable solvent (e.g., saturated NaCl solution with sulfuric acid) and centrifuged.

-

Extraction: The supernatant is mixed with an organic solvent (e.g., diethyl ether) to extract the SCFAs.

-

Derivatization (Optional but Recommended): The extracted SCFAs can be derivatized to enhance their volatility and detection by gas chromatography.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The extracted (and potentially derivatized) SCFAs are analyzed by GC-MS.

-

A capillary column suitable for fatty acid analysis is used.

-

The oven temperature is programmed to separate the different SCFAs.

-

Mass spectrometry is used for detection and quantification against a standard curve of known SCFA concentrations.

-

-

Data Analysis: The concentrations of acetate, propionate, and butyrate are calculated and expressed as μmol per gram of fecal sample.

Conclusion and Future Directions

This compound's therapeutic action is inextricably linked to the metabolic capacity of the gut microbiota. While its primary mechanism of action through the delivery of 5-ASA is well-understood, the reciprocal effects of this interaction on the microbial community are still being elucidated. The available evidence, largely from related compounds, suggests that this compound treatment may contribute to the restoration of a more balanced microbial ecosystem, characterized by a reduction in pro-inflammatory taxa and an increase in beneficial, SCFA-producing bacteria. This modulation of the microbiota's composition and function likely represents a significant, albeit underappreciated, component of this compound's overall therapeutic effect.

Future research should focus on obtaining more direct and quantitative data on the effects of this compound on the human gut microbiome in patients with ulcerative colitis. Longitudinal studies employing multi-omics approaches, including metagenomics, metatranscriptomics, and metabolomics, will be crucial for a deeper understanding of these complex interactions. Such studies will not only refine our knowledge of how this compound works but may also pave the way for personalized therapeutic strategies that leverage the power of the microbiome to improve outcomes for patients with IBD. Furthermore, a better understanding of the specific microbial enzymatic activities involved in this compound metabolism could inform the development of next-generation prodrugs with enhanced efficacy and safety profiles.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of Gut Microbiome Composition and Function in Experimental Colitis Treated with Sulfasalazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of Short-Chain Fatty Acids in Inflammatory Bowel Disease | MDPI [mdpi.com]

An In-depth Technical Guide to the Systemic Absorption and Metabolism of Olsalazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olsalazine, a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), is an anti-inflammatory agent primarily used in the management of ulcerative colitis.[1] Its chemical structure, consisting of two 5-ASA molecules linked by an azo bond, is designed to deliver the active therapeutic agent directly to the colon, minimizing systemic absorption and associated side effects.[1][2] This technical guide provides a comprehensive overview of the systemic absorption and metabolism of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows.

Systemic Absorption and Pharmacokinetics

This compound itself has limited systemic bioavailability. Following oral administration, the vast majority of the dose, approximately 98-99%, passes through the upper gastrointestinal tract intact and reaches the colon.[3][4] A small fraction, around 2.4% of a 1.0 g oral dose, is absorbed systemically.[3][4][5][6]

Maximum serum concentrations of this compound are observed approximately one hour after administration and are generally low.[5][6] The serum half-life of this compound is very short, estimated at around 0.9 hours.[3][7] this compound is extensively bound to plasma proteins, with a binding percentage greater than 99%.[3][5]

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites

| Parameter | This compound | This compound-O-Sulfate (this compound-S) | 5-Aminosalicylic Acid (5-ASA) | N-acetyl-5-ASA (Ac-5-ASA) |

| Systemic Bioavailability | ~2.4% of a 1.0 g oral dose[3][4][5][6] | - | Low systemic absorption from the colon[3] | - |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour[5][6] | Steady state in 2-3 weeks[3][5][6] | 4 to 8 hours[3][5][6] | - |

| Peak Plasma Concentration (Cmax) | 1.6 to 6.2 µmol/L (after a single 1.0 g dose)[3][5][6] | 3.3 to 12.4 µmol/L (at steady state with 1.0 g daily dose)[3][5][6] | 0 to 4.3 µmol/L (after a single 1.0 g dose)[3][5][6] | 1.7 to 8.7 µmol/L (after a single 1.0 g dose)[3] |

| Plasma Protein Binding | >99%[3][5] | >99%[3] | 74%[5] | 81%[4][5] |

| Elimination Half-life (t1/2) | ~0.9 hours[3][7] | ~7 days[3] | ~9.3 hours[8] | - |

| Urinary Recovery | <1%[3][5][6] | - | ~20% of total 5-ASA (almost exclusively as Ac-5-ASA)[3][5][6] | >90% of total 5-ASA in urine[3][5][6] |

Metabolism of this compound

The primary site of this compound metabolism is the colon. The azo bond linking the two 5-ASA molecules is cleaved by azoreductase enzymes produced by the colonic microbiota.[3][5][9] This bacterial action releases two molecules of the active drug, 5-ASA, directly at the site of inflammation in ulcerative colitis.[3][6]

A minor metabolic pathway for the small amount of systemically absorbed this compound occurs in the liver, where it is converted to this compound-O-sulfate (this compound-S).[3][5] This metabolite has a significantly longer half-life of about 7 days and accumulates in the plasma upon repeated dosing.[3]

The liberated 5-ASA is then partially absorbed from the colon and subsequently undergoes N-acetylation in the colonic epithelium and the liver to form N-acetyl-5-ASA (Ac-5-ASA), its major metabolite.[3] Ac-5-ASA is then excreted in the urine.[3][5][6] The concentration of 5-ASA within the colon has been calculated to be in the range of 18 to 49 mmol/L following this compound administration.[3][6]

References

- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. drugs.com [drugs.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DailyMed - DIPENTUM- this compound sodium capsule, gelatin coated [dailymed.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

Olsalazine's Role in Modulating Immune Response in the Colon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Olsalazine, a prodrug of 5-aminosalicylic acid (5-ASA), serves as a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis (UC). This technical guide provides an in-depth exploration of this compound's mechanism of action, with a specific focus on its immunomodulatory effects within the colonic microenvironment. Through targeted delivery of its active moiety, 5-ASA, to the colon, this compound orchestrates a multifaceted anti-inflammatory response. This document elucidates the intricate signaling pathways influenced by 5-ASA, including the inhibition of the pro-inflammatory nuclear factor-kappa B (NF-κB) pathway and the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). Furthermore, this guide details the impact of this compound on various immune cell populations, cytokine production, and the intestinal epithelial barrier. Quantitative data from preclinical and clinical studies are summarized, and detailed experimental protocols are provided to facilitate further research in this domain.

Mechanism of Action of this compound

This compound is a dimer of two 5-ASA molecules linked by an azo bond.[1] This unique structure prevents its absorption in the upper gastrointestinal tract, ensuring its delivery to the colon.[2] In the colon, resident bacteria produce azoreductases that cleave the azo bond, releasing two molecules of 5-ASA, the therapeutically active component.[2] The anti-inflammatory effects of 5-ASA are exerted locally on the colonic mucosa.[2]

The primary mechanisms through which 5-ASA modulates the immune response in the colon are:

-

Inhibition of the NF-κB Signaling Pathway: NF-κB is a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3] 5-ASA has been shown to inhibit NF-κB activation in the inflamed mucosa of UC patients.[3]

-

Activation of the PPAR-γ Signaling Pathway: PPAR-γ is a nuclear receptor that plays a crucial role in regulating inflammation and metabolism.[4] 5-ASA acts as a ligand for PPAR-γ, leading to its activation.[4] Activated PPAR-γ can then transrepress the activity of pro-inflammatory transcription factors like NF-κB.

-

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: 5-ASA can inhibit the production of pro-inflammatory prostaglandins and leukotrienes by blocking the COX and LOX enzymes.[5]

-

Scavenging of Reactive Oxygen Species (ROS): 5-ASA possesses antioxidant properties and can neutralize harmful ROS, which are produced in excess during intestinal inflammation.

Modulation of Colonic Immune Signaling Pathways

NF-κB Signaling Pathway

The canonical NF-κB pathway is a central driver of inflammation in IBD. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[6] This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of target inflammatory genes.[6] 5-ASA interferes with this pathway by inhibiting the IKK complex, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[7]

PPAR-γ Signaling Pathway

PPAR-γ is highly expressed in colonic epithelial cells and plays a key role in maintaining intestinal homeostasis.[4] 5-ASA has been identified as an agonist of PPAR-γ.[4] Upon binding to 5-ASA, PPAR-γ translocates to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their transcription. Activation of PPAR-γ by 5-ASA leads to the suppression of inflammatory responses, in part by inhibiting the activity of NF-κB.[4]

Impact on Colonic Immune Cell Populations and Cytokine Profile

This compound, through its active metabolite 5-ASA, significantly influences the composition and function of immune cells in the colon.

T-Cell Modulation

Studies have shown that 5-ASA can promote the differentiation of regulatory T cells (Tregs) in the colon.[8] Tregs are crucial for maintaining immune tolerance in the gut.[8] This effect is mediated, at least in part, through the activation of the aryl hydrocarbon receptor (AhR).[8]

Macrophage Function

5-ASA has been shown to inhibit macrophage activation and the production of pro-inflammatory cytokines by these cells.[3]

Cytokine Production

This compound treatment in experimental models of colitis has been demonstrated to reduce the expression of pro-inflammatory cytokines while increasing the levels of anti-inflammatory cytokines.[9]

Quantitative Data Presentation

Preclinical Data: Effect of this compound on Cytokine Levels in DSS-Induced Colitis in Mice

| Cytokine | Control | DSS-Induced Colitis | DSS + this compound (0.6 g/kg) | P-value (DSS vs DSS + this compound) | Reference |

| TNF-α (pg/mL) | 15.2 ± 3.1 | 85.6 ± 9.8 | 32.4 ± 5.2 | < 0.01 | [9] |

| IL-1β (pg/mL) | 8.9 ± 2.3 | 62.1 ± 7.5 | 21.7 ± 4.1 | < 0.01 | [9] |

| IL-6 (pg/mL) | 12.5 ± 2.8 | 78.3 ± 8.9 | 28.9 ± 4.7 | < 0.01 | [9] |

| IFN-γ (pg/mL) | 10.1 ± 1.9 | 55.4 ± 6.3 | 20.1 ± 3.5 | < 0.01 | [9] |

| IL-10 (pg/mL) | 25.4 ± 4.2 | 10.2 ± 2.1 | 35.8 ± 5.9 | < 0.01 | [9] |

| IL-2 (pg/mL) | 30.1 ± 4.5 | 12.8 ± 2.9 | 42.3 ± 6.1 | < 0.01 | [9] |

| IL-22 (ng/L) | 150.3 ± 20.1 | 52.7 ± 8.9 | 125.4 ± 15.3 | < 0.01 | [9] |

Data are presented as mean ± standard deviation.

Clinical Trial Data: Efficacy of this compound in Ulcerative Colitis

| Study | Treatment Group | Dose | Number of Patients | Clinical Improvement/Remission Rate | P-value vs. Placebo | Reference |

| Dose-Ranging Study | This compound | 0.75 g/day | 14 | 29% | 0.04 | [10] |

| This compound | 1.5 g/day | 15 | 27% | 0.04 | [10] | |

| This compound | 3.0 g/day | 14 | 50% | 0.04 | [10] | |

| Placebo | - | 13 | 16% | - | [10] | |

| Maintenance of Remission | This compound | 1.0 g/day | 52 | 77% (Relapse Rate: 23%) | < 0.02 | [2] |

| Placebo | - | 49 | 55% (Relapse Rate: 45%) | - | [2] | |

| Active Ulcerative Colitis | This compound | 3.0 g/day | 7 | 57% | - | [1] |

| Placebo | - | 8 | 25% | - | [1] |

Experimental Protocols

Induction and Evaluation of DSS-Induced Colitis in Mice

This protocol describes the induction of acute colitis in mice using dextran sulfate sodium (DSS) and the subsequent evaluation of disease activity.

Materials:

-

Dextran sulfate sodium (DSS), molecular weight 36,000–50,000 Da

-

Sterile drinking water

-

Animal balance

-

Hemoccult test kit

Procedure:

-

Prepare a 3-5% (w/v) solution of DSS in sterile drinking water. The solution should be filtered through a 0.22 µm membrane.[11]

-

House mice (e.g., C57BL/6) in groups and provide them with the DSS solution ad libitum as their sole source of drinking water for 5-7 days.[11]

-

Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.[12][13]

-

Calculate the Disease Activity Index (DAI) daily for each mouse based on the scoring system below.[13]

Disease Activity Index (DAI) Scoring: [13]

| Score | Weight Loss (%) | Stool Consistency | Bleeding |

| 0 | No loss | Normal | Negative |

| 1 | 1-5 | Hemoccult positive | |

| 2 | 5-10 | Loose stool | |

| 3 | 10-20 | ||

| 4 | >20 | Diarrhea | Gross bleeding |

Histological Scoring:

-

At the end of the experiment, euthanize the mice and collect the colons.

-

Fix the colonic tissue in 10% neutral buffered formalin, embed in paraffin, and section.

-

Stain the sections with hematoxylin and eosin (H&E).

-

Score the sections for the degree of epithelial damage and inflammatory infiltration.[12]

Isolation of Lamina Propria Mononuclear Cells (LPMCs) from Mouse Colon

This protocol details the isolation of LPMCs for subsequent analysis by flow cytometry or other cellular assays.[14][15][16][17]

Materials:

-

Freshly excised mouse colon

-

Hanks' Balanced Salt Solution (HBSS) without Ca2+/Mg2+

-

EDTA

-

HEPES

-

Collagenase D

-

DNase I

-

Percoll

-

RPMI-1640 medium

-

Fetal bovine serum (FBS)

-

Cell strainers (100 µm and 40 µm)

Procedure:

-

Excise the colon and flush with cold PBS to remove fecal content.[18]

-

Open the colon longitudinally and cut it into small pieces (0.5 cm).[15]

-

To remove epithelial cells, incubate the tissue pieces in HBSS containing EDTA and HEPES with shaking at 37°C. Repeat this step until the supernatant is clear.[17]

-

Digest the remaining tissue with RPMI-1640 medium containing collagenase D and DNase I at 37°C with shaking.[15]

-

Filter the cell suspension through a 100 µm cell strainer.[15]

-

Purify the LPMCs using a Percoll gradient.[14]

-

Wash the isolated cells and resuspend them in an appropriate buffer for downstream applications.

Flow Cytometry for Immunophenotyping of Colonic T Cells and Macrophages

This protocol outlines the general steps for staining isolated LPMCs for flow cytometric analysis of T-cell and macrophage populations.[19][20][21]

Materials:

-

Isolated LPMCs

-

Staining buffer (e.g., PBS with 1% BSA)

-

Fc block (e.g., anti-CD16/CD32)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD25, Foxp3 for T cells; CD45, CD11b, F4/80 for macrophages)

-

Fixation/permeabilization buffer (for intracellular staining, e.g., Foxp3)

-

Flow cytometer

Procedure:

-

Prepare a single-cell suspension of LPMCs (1 x 10^6 cells per sample).[19]

-

Block Fc receptors by incubating the cells with Fc block.[19]

-

Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers on ice, protected from light.[19]

-

Wash the cells with staining buffer.[19]

-

If performing intracellular staining (e.g., for Foxp3), fix and permeabilize the cells according to the manufacturer's protocol.

-

Incubate the cells with the intracellular antibody.

-

Wash the cells and resuspend them in staining buffer.

-

Acquire the data on a flow cytometer.

-

Analyze the data using appropriate software.

Western Blot for Detection of Phospho-NF-κB p65 in Colonic Tissue

This protocol describes the detection of the activated form of NF-κB (phosphorylated p65) in colonic tissue lysates.[6][22][23][24]

Materials:

-

Frozen colonic tissue

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against phospho-NF-κB p65

-

Primary antibody against total NF-κB p65 (for loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Homogenize the frozen colonic tissue in lysis buffer.[22]

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody against phospho-NF-κB p65 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total NF-κB p65 as a loading control.

Immunohistochemistry for PPAR-γ Staining in Colon Sections

This protocol provides a method for visualizing the expression and localization of PPAR-γ in colonic tissue sections.[25][26][27][28][29]

Materials:

-

Paraffin-embedded colon sections

-

Xylene

-

Ethanol series

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Blocking solution (e.g., normal goat serum)

-

Primary antibody against PPAR-γ

-

Biotinylated secondary antibody

-

Streptavidin-HRP complex

-

DAB substrate

-

Hematoxylin counterstain

Procedure:

-

Deparaffinize and rehydrate the colon sections.[25]

-

Perform antigen retrieval by heating the slides in antigen retrieval buffer.[25]

-

Block non-specific binding sites with blocking solution.[25]

-

Incubate the sections with the primary antibody against PPAR-γ.[25]

-

Wash and incubate with the biotinylated secondary antibody.[25]

-

Wash and incubate with the streptavidin-HRP complex.[25]

-

Develop the signal with DAB substrate.

-

Counterstain with hematoxylin.[25]

-

Dehydrate and mount the slides.

qRT-PCR for Cytokine Gene Expression Analysis in Mouse Colon

This protocol describes the quantification of inflammatory cytokine mRNA levels in colonic tissue.[30][31][32][33]

Materials:

-

Frozen colonic tissue

-

RNA extraction kit (e.g., TRIzol)

-

Reverse transcription kit

-

SYBR Green or TaqMan master mix

-

Primers for target cytokines (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin)

-

Real-time PCR instrument

Procedure:

-

Homogenize the frozen colonic tissue and extract total RNA.[31]

-

Synthesize cDNA from the RNA using a reverse transcription kit.[33]

-

Set up the qRT-PCR reaction with SYBR Green or TaqMan master mix, primers, and cDNA.[30]

-

Run the reaction on a real-time PCR instrument.[31]

-

Analyze the data using the ΔΔCt method to determine the relative gene expression levels.[32]

Conclusion

This compound represents a targeted and effective therapy for the management of colonic inflammation, primarily in ulcerative colitis. Its unique delivery system ensures high concentrations of the active moiety, 5-ASA, at the site of inflammation. The immunomodulatory effects of 5-ASA are complex and multifactorial, involving the inhibition of key pro-inflammatory signaling pathways such as NF-κB, and the activation of anti-inflammatory pathways like PPAR-γ. Furthermore, this compound favorably modulates the colonic immune landscape by promoting the development of regulatory T cells and dampening the production of pro-inflammatory cytokines. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists dedicated to advancing our understanding of IBD and developing novel therapeutic strategies. Further investigation into the intricate molecular mechanisms of this compound and 5-ASA will undoubtedly pave the way for more targeted and effective treatments for inflammatory bowel diseases.

References

- 1. Double-blind placebo-controlled study of this compound in the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Inflammatory bowel disease addressed by Caco-2 and monocyte-derived macrophages: an opportunity for an in vitro drug screening assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 5-aminosalicylic acid antineoplastic effect in the intestine is mediated by PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. Induction of Colonic Regulatory T Cells by Mesalamine by Activating the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effect of this compound of chinese generic drugs on ulcerative colitis induced by dextran sulfate sodium salt in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound sodium in the treatment of ulcerative colitis among patients intolerant of sulfasalazine. A prospective, randomized, placebo-controlled, double-blind, dose-ranging clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. yeasenbio.com [yeasenbio.com]

- 12. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. socmucimm.org [socmucimm.org]

- 14. Isolation and subsequent analysis of murine lamina propria mononuclear cells from colonic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

- 16. Isolation of Lamina Propria Mononuclear Cells from Murine Colon Using Collagenase E - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mucosalimmunology.ch [mucosalimmunology.ch]

- 18. Isolation of Lamina Propria Cells from Mouse Small and Large Intestines [bio-protocol.org]

- 19. kumc.edu [kumc.edu]

- 20. researchgate.net [researchgate.net]

- 21. Isolation and Flow Cytometry Analysis of Intestinal Macrophages | Springer Nature Experiments [experiments.springernature.com]

- 22. Expression and significance of nuclear factor κB p65 in colon tissues of rats with TNBS-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. urmc.rochester.edu [urmc.rochester.edu]

- 26. PPAR Gamma antibody (60127-1-Ig) | Proteintech [ptglab.com]

- 27. PPARG activation promotes the proliferation of colorectal cancer cell lines and enhances the antiproliferative effect of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Peroxisome proliferator activated receptor γ in colonic epithelial cells protects against experimental inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Immunohistochemistry of Colorectal Cancer Biomarker Phosphorylation Requires Controlled Tissue Fixation | PLOS One [journals.plos.org]

- 30. 4.5. qPCR Analysis to Determine Relative Cytokine mRNA Expression in the Colon Tissue and in Peritoneal Macrophages [bio-protocol.org]

- 31. Isolation of RNA from the Murine Colonic Tissue and qRT-PCR for Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Relationships between immune gene expression and circulating cytokine levels in wild house mice - PMC [pmc.ncbi.nlm.nih.gov]

- 33. jitc.bmj.com [jitc.bmj.com]

Molecular Targets of Olsalazine and its Metabolites in Colonocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olsalazine, a dimer of 5-aminosalicylic acid (5-ASA), is an established therapeutic agent for inflammatory bowel disease (IBD). Its efficacy is primarily attributed to the local delivery of its active metabolite, 5-ASA (mesalamine), and its subsequent acetylation product, N-acetyl-5-aminosalicylic acid (Ac-5-ASA), to the colon. This technical guide provides a comprehensive overview of the molecular targets of this compound and its metabolites within colonocytes. The primary mechanisms of action involve the modulation of key inflammatory pathways, including the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the inhibition of Nuclear Factor-kappa B (NF-κB). Additionally, this guide details their inhibitory effects on cyclooxygenase (COX) enzymes and their role as antioxidants in mitigating reactive oxygen species (ROS). Detailed experimental protocols for key assays and quantitative data on the efficacy of these compounds are presented to facilitate further research and drug development in this area.

Introduction

This compound is a prodrug designed to deliver two molecules of 5-aminosalicylic acid (5-ASA) to the colon, where it is cleaved by bacterial azoreductases.[1][2] This targeted delivery minimizes systemic absorption and maximizes the local concentration of the active moieties in the inflamed colon. The therapeutic effects of this compound are mediated by its metabolites, 5-ASA and N-acetyl-5-aminosalicylic acid (Ac-5-ASA).[2] These compounds interact with multiple molecular targets within colonocytes to exert their anti-inflammatory effects. This guide delves into the core molecular interactions and provides the necessary technical details for their investigation.

Primary Molecular Targets and Signaling Pathways

The anti-inflammatory properties of this compound's metabolites in colonocytes are primarily mediated through their interaction with PPAR-γ and NF-κB signaling pathways.

Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) Activation

PPAR-γ is a nuclear receptor that plays a crucial role in regulating inflammation and cell proliferation in the colon.[3]

-

Mechanism of Action: 5-ASA and Ac-5-ASA act as agonists for PPAR-γ.[3] Upon binding, they induce a conformational change in the receptor, leading to its translocation to the nucleus. In the nucleus, PPAR-γ heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in inflammation, cell cycle control, and apoptosis.[3]

PPAR-γ Signaling Pathway Activation by this compound Metabolites

Nuclear Factor-kappa B (NF-κB) Inhibition

NF-κB is a key transcription factor that orchestrates the expression of pro-inflammatory genes. Its inhibition is a central mechanism of many anti-inflammatory drugs.

-

Mechanism of Action: this compound's metabolites, particularly 5-ASA, can inhibit the NF-κB signaling pathway. This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory subunit of NF-κB. By stabilizing IκBα, 5-ASA prevents the nuclear translocation of the active NF-κB p65/p50 dimer, thereby blocking the transcription of pro-inflammatory genes such as cytokines and chemokines.[3]

NF-κB Signaling Pathway Inhibition by 5-ASA

Secondary Molecular Targets

Beyond their primary effects on PPAR-γ and NF-κB, this compound and its metabolites also influence other key cellular processes.

Cyclooxygenase (COX) Inhibition

This compound and its active metabolite 5-ASA are known to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[1][4] While they are considered weak inhibitors compared to traditional NSAIDs, this action contributes to their overall anti-inflammatory profile.[4]

Antioxidant Activity and Reactive Oxygen Species (ROS) Scavenging

Chronic inflammation is associated with increased production of reactive oxygen species (ROS), which can damage cellular components and perpetuate the inflammatory cascade. 5-ASA has been shown to possess antioxidant properties, acting as a scavenger of free radicals. This helps to reduce oxidative stress in the colonic mucosa.

Quantitative Data

The following tables summarize the available quantitative data for the effects of this compound and its metabolites on their molecular targets.

Table 1: Inhibition of Inflammatory Mediators and Enzymes

| Compound | Target | Assay | Cell Type/System | IC50 / Ki | Reference(s) |

| This compound | (Na+ + K+)-ATPase | Enzyme Activity | Human Ileal Mucosa | 4.1 mM | [5] |

| (Na+ + K+)-ATPase | Enzyme Activity | Human Colonic Mucosa | 4.8 mM | [5] | |

| 5-ASA | (Na+ + K+)-ATPase | Enzyme Activity | Human Ileal Mucosa | 4.0 mM | [5] |

| (Na+ + K+)-ATPase | Enzyme Activity | Human Sigmoid Colon Mucosa | 3.5 mM | [5] | |

| Leukotriene Formation | Bioassay | Rat Peritoneal Cells | 2.3 mM | [6] | |

| Sulfasalazine | Leukotriene Formation | Bioassay | Rat Peritoneal Cells | 0.15 mM | [6] |

| Ac-5-ASA | Not Reported | - | - | Not Reported | - |

Table 2: Modulation of Transcription Factor Activity

| Compound | Target | Assay | Cell Type/System | EC50 / IC50 | Reference(s) |

| This compound | PPAR-γ Activation | Not Reported | - | Not Reported | - |

| NF-κB Inhibition | Not Reported | - | Not Reported | - | |

| 5-ASA | PPAR-γ Activation | Reporter Gene Assay | HT-29 Cells | 30 mM (threefold induction) | |

| Ac-5-ASA | PPAR-γ Activation | Not Reported | - | Not Reported | - |

| Sulfasalazine | NF-κB Inhibition | Transfection Assay | Murine T-lymphocytes | ~0.625 mM | [3] |

Detailed Experimental Protocols

PPAR-γ Transcriptional Activation Assay

This protocol is designed to quantify the ability of a compound to activate PPAR-γ-mediated gene transcription.

Materials:

-

Colon cancer cell line (e.g., HT-29, Caco-2)

-

PPAR-γ expression vector

-

PPRE-luciferase reporter vector

-

Transfection reagent

-

Dual-Luciferase Reporter Assay System

-

Luminometer

-

Test compounds (this compound, 5-ASA, Ac-5-ASA)

-

Rosiglitazone (positive control)

Procedure:

-

Cell Culture: Culture colon cancer cells in appropriate media to ~80% confluency.

-

Transfection: Co-transfect cells with the PPAR-γ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: After 24 hours, treat the transfected cells with varying concentrations of the test compounds or positive control for 24-48 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold induction of PPAR-γ activity relative to the vehicle-treated control.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of the Antitumor Effects of Mesalazine and Its Preventive Potential in Colorectal Cancer [mdpi.com]

- 4. Effect of this compound and mesalazine on human ileal and colonic (Na+ + K+)-ATPase. A possible diarrhogenic factor? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfasalazine and 5-aminosalicylic acid inhibit contractile leukotriene formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the off-target effects of Olsalazine in in-vitro studies

Olsalazine's Off-Target Landscape: An In-Vitro Technical Guide

Introduction

This compound is an established anti-inflammatory agent primarily prescribed for the management of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2][3] It functions as a prodrug, consisting of two molecules of 5-aminosalicylic acid (5-ASA or mesalamine) linked by an azo bond.[1][2] This bond is strategically cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active mesalamine molecules directly at the site of inflammation in the colon.[1][4][5] While its therapeutic efficacy is largely attributed to the local anti-inflammatory effects of mesalamine, a growing body of in-vitro research has unveiled a complex polypharmacology, revealing numerous "off-target" effects that are independent of its primary mechanism of action. These off-target activities, which involve the modulation of key cellular signaling pathways, are of significant interest to researchers and drug development professionals as they may contribute to both the therapeutic profile and potential adverse effects of the drug, as well as suggest new therapeutic applications.

This technical guide provides an in-depth exploration of the off-target effects of this compound and its active metabolite, mesalamine, as documented in in-vitro studies. It offers detailed summaries of quantitative data, experimental protocols for key assays, and visual diagrams of the implicated signaling pathways to serve as a comprehensive resource for the scientific community.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a cornerstone of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[6][7] Its activation is tightly linked to the pathogenesis of IBD. In-vitro studies have demonstrated that aminosalicylates can potently inhibit this pathway. While direct inhibition of IκB kinase (IKK) has been shown for the related drug sulfasalazine, mesalamine (the active form of this compound) also effectively suppresses NF-κB activation, contributing to its anti-inflammatory effects.[1][6][8][9]

Quantitative Data: NF-κB Pathway Inhibition

| Cell Line/System | Compound | Concentration | Key Quantitative Effect | Assay Type | Reference |

| Murine T-lymphocytes | Sulfasalazine | IC50 ~0.625 mM | Inhibition of κB-dependent transcription | Transfection Assay | [10] |

| Jurkat T cells, SW620 | Sulfasalazine | Dose-dependent | Inhibition of TNF-α-induced IKK activation | Immune Complex Kinase Assay | [8] |

| Purified Recombinant | Sulfasalazine | Dose-dependent | Direct inhibition of IKK-α and IKK-β catalytic activity | In-vitro Kinase Assay | [8] |

| SW620 Colon Cells | Sulfasalazine | micro- to millimolar | Inhibition of TNF-α, LPS, or phorbol ester-induced NF-κB activation | EMSA | [6] |

Note: Data from sulfasalazine, a related aminosalicylate, is included to illustrate the direct mechanism of IKK inhibition, which contributes to the class effect of NF-κB suppression.

Experimental Protocol: In-Vitro IKK Kinase Assay

This protocol is synthesized from methodologies described for testing direct IKK inhibition by sulfasalazine.[8]

-

Protein Purification: Purify recombinant IKK-α and IKK-β proteins. A common method involves expressing them as glutathione S-transferase (GST) fusion proteins in E. coli and purifying them using glutathione-Sepharose beads.

-

Substrate Preparation: Prepare the substrate, typically a non-phosphorylatable IκBα mutant (e.g., GST-IκBα(S32A/S36A)) to prevent its degradation during the assay.

-

Kinase Reaction:

-

In a microcentrifuge tube, combine 20 µL of kinase buffer (e.g., 20 mM HEPES pH 7.7, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).

-

Add the purified recombinant IKK-α or IKK-β (e.g., 200 ng).

-

Add the desired concentration of the test compound (this compound, Mesalamine, or Sulfasalazine) or vehicle control (e.g., DMSO). Pre-incubate for 10 minutes at 30°C.

-

Add the substrate (e.g., 1 µg of GST-IκBα).

-

Initiate the reaction by adding 5 µCi of [γ-32P]ATP and 20 µM of cold ATP.

-

Incubate the reaction mixture for 30 minutes at 30°C.

-

-

Analysis:

-

Stop the reaction by adding 2x SDS-PAGE sample buffer.

-

Boil the samples for 5 minutes and separate the proteins via SDS-PAGE.

-

Dry the gel and expose it to an X-ray film (autoradiography) to visualize the phosphorylated substrate.

-

Quantify the radioactive bands using a phosphorimager or densitometry to determine the extent of inhibition.

-

Modulation of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are crucial for the synthesis of prostaglandins, which are key mediators of inflammation.[1][11] Inhibition of COX enzymes is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). Mesalamine, the active component of this compound, has been shown to inhibit COX activity, thereby reducing prostaglandin production in the colon and contributing to its anti-inflammatory effect.[1][2][4]

Quantitative Data: COX Enzyme Inhibition

| Enzyme | Compound | IC50 Value | Assay Type | Reference |

| ovine COX-1 | Sulfadiazine | 18.4 µM | In-vitro Fluorometric Assay | [12] |

| human recombinant COX-2 | Sulfadiazine | 5.27 µM | In-vitro Fluorometric Assay | [12] |

Note: Data for the structurally related sulfonamide, sulfadiazine, is presented to provide context for potential COX inhibition IC50 values. Specific IC50 values for this compound or Mesalamine were not consistently available in the provided search results, though their inhibitory action is well-documented qualitatively.[1][2][4]

Experimental Protocol: In-Vitro Fluorometric COX Inhibition Assay

This protocol is based on commercially available COX inhibitor screening kits.[13]

-

Reagent Preparation: Prepare all kit components, including COX Assay Buffer, Cofactor, and COX Probe, according to the manufacturer's instructions. Dilute the test compound (this compound/Mesalamine) to the desired concentrations.

-

Assay Plate Setup:

-

Add 75 µL of COX Assay Buffer to each well of a 96-well plate.

-

Add 10 µL of the diluted test compound or inhibitor control (e.g., Celecoxib for COX-2) to the appropriate wells.

-

Add 2 µL of the COX Cofactor working solution.

-

Add 1 µL of the COX Probe solution.

-

-

Enzyme Addition: Add 1 µL of the desired enzyme (recombinant COX-1 or COX-2) to each well. Mix gently.

-

Reaction Initiation:

-

Prepare the substrate mix by combining 10 µL of Arachidonic Acid with 90 µL of NaOH solution.

-

Add 10 µL of the substrate mix to each well to start the reaction.

-

-

Measurement:

-

Immediately begin measuring the fluorescence kinetics using a microplate reader.

-

Set the excitation wavelength to 535 nm and the emission wavelength to 587 nm.

-

Record readings every minute for 10-20 minutes at 25°C.

-

-

Data Analysis:

-

Calculate the slope of the fluorescence curve for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition versus the compound concentration and calculate the IC50 value using a suitable curve-fitting algorithm.

-

Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ)

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear hormone receptor that plays a critical role in adipocyte differentiation, glucose metabolism, and the regulation of inflammatory responses.[14][15][16] It is highly expressed in the colonic epithelium.[14] In-vitro studies have revealed that mesalamine can up-regulate the expression and activity of PPAR-γ. This activation is linked to some of its anti-proliferative and pro-apoptotic effects in colon cancer cells, suggesting a potential role in chemoprevention.[14][17]

Quantitative Data: PPAR-γ Pathway Activation

| Cell Line | Compound | Concentration | Key Quantitative Effect | Assay Type | Reference |

| HT-29 | Mesalamine | 30-50 mM | Concentration-dependent up-regulation of PPARγ protein expression | Western Blot | [14] |

| HT-29 | Mesalamine | 30 mM | ~1.5-fold increase in PPARγ activity | Transcriptional Factor Assay | [14] |

| HT-29 | Mesalamine | 30-50 mM | Significant increase in PTEN expression (PPARγ-dependent) | Western Blot | [14][17] |

| HT-29 | Mesalamine | 30-50 mM | Significant increase in Caspase-3 activity (PPARγ-dependent) | Fluorometric Assay | [14][17] |

Experimental Protocol: PPAR-γ Transcriptional Factor Assay

This protocol describes a typical ELISA-based method for measuring the activity of a specific transcription factor.[14]

-

Cell Culture and Treatment:

-

Seed HT-29 colon cancer cells in appropriate culture dishes and grow to ~80% confluency.

-

Treat the cells with Mesalamine (e.g., 30 mM) or vehicle control for a specified time (e.g., 48 hours).

-

-

Nuclear Extract Preparation:

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells using a hypotonic buffer to release cytoplasmic contents, followed by centrifugation to pellet the nuclei.

-

Extract nuclear proteins from the pellet using a high-salt extraction buffer.

-

Determine the protein concentration of the nuclear extract using a standard method (e.g., BCA assay).

-

-

ELISA-Based Assay:

-

Use a commercial PPAR-γ transcription factor assay kit. The wells of the microplate are pre-coated with an oligonucleotide containing the PPAR response element (PPRE).

-

Add 10 µg of the prepared nuclear extract to the appropriate wells along with the binding buffer.

-

Incubate for 1 hour at room temperature to allow active PPAR-γ to bind to the PPRE.

-

Wash the wells multiple times to remove non-specific binding.

-

Add a primary antibody specific for the active form of PPAR-γ and incubate for 1 hour.

-

Wash the wells, then add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.

-

Wash again, then add the developing solution (e.g., TMB substrate) and incubate until color develops.

-

Stop the reaction with a stop solution.

-

-

Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

The absorbance is directly proportional to the amount of active PPAR-γ in the sample. Compare the readings from treated cells to control cells to determine the change in activity.

-

Modulation of the Wnt/β-Catenin Pathway

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers, including colorectal cancer. Studies have shown that mesalamine can inhibit this pathway in colon cancer cells, primarily by inducing the expression of µ-protocadherin, which sequesters β-catenin at the cell membrane, preventing its nuclear translocation and subsequent activation of target genes like MYC and CCND1.[18][19][20]

Quantitative Data: Wnt/β-Catenin Pathway Modulation

| Cell Line | Compound | Concentration | Key Quantitative Effect | Assay Type | Reference |

| DLD-1 | Mesalamine | 30 mM | Statistically significant decrease in CCND1 and MYC mRNA expression | qPCR | [19] |

| HCT-116 | Mesalamine | 1-2 mg/ml | No significant change in Cyclin D1 or c-myc expression (cell line is β-catenin mutant) | Western Blot | [21] |

Experimental Protocol: Quantitative Real-Time PCR (qPCR) for Gene Expression

This protocol outlines the steps to measure changes in Wnt target gene expression.[19]

-

Cell Culture and Treatment:

-

Culture DLD-1 colon cancer cells in the recommended medium until they reach the desired confluency.

-

Treat cells with Mesalamine (30 mM) or a vehicle control for a specified duration (e.g., 24 hours).

-

-

RNA Extraction:

-

Harvest the cells and lyse them using a reagent like TRIzol.

-

Extract total RNA according to the manufacturer's protocol, which typically involves phase separation with chloroform and precipitation with isopropanol.

-

Wash the RNA pellet with ethanol and resuspend it in nuclease-free water.

-

Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix in a qPCR plate. For each sample, combine:

-

SYBR Green Master Mix

-

Forward and reverse primers for the target genes (CCND1, MYC) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Diluted cDNA template

-

Nuclease-free water

-

-

Run the plate in a real-time PCR machine using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each gene in each sample.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

-

Calculate the change in expression relative to the control group using the 2^-ΔΔCt method.

-

Other Identified Off-Target Effects

Beyond the major pathways detailed above, in-vitro studies have identified several other molecular targets of this compound and mesalamine.

Quantitative Data: Miscellaneous Off-Target Effects

| Target/Effect | Cell Line/System | Compound | Concentration | Key Quantitative Effect | Assay Type | Reference |

| DNMT Inhibition | MDA-MB-231 | This compound | IC50 ~300 µM (48h) | Cytotoxicity | MTT Assay | [22] |

| MDA-MB-231 | This compound | 300 µM | ~6-7.7 fold increase in CDH1 gene expression | qPCR | [22] | |

| HCT116 cells | Olsa-RVRR* | ~50 µM | ~50% decrease in DNMT activity | DNMT Activity Assay | [23] | |

| Ileal Secretion | Rabbit Distal Ileum | This compound | 0.1 - 10 mM | 2.0 to 7.0 µA/cm² increase in short-circuit current | Ussing Chamber | [24] |

| Rabbit Distal Ileum | This compound | ED50 = 0.7 mM | Half-maximal dose for secretion induction | Ussing Chamber | [24] | |

| Xanthine Oxidase | Not Specified | This compound | Not Specified | Documented inhibition | Biochemical Assay | [2] |

| Macrophage Migration | Intestinal Macrophages | This compound | Not Specified | Inhibition of migration in response to leukotriene B4 | Cell Migration Assay | [2][4] |

Olsa-RVRR is a modified this compound-peptide conjugate designed for enhanced cell penetration and retention.

Experimental Workflow: MTT Cell Viability Assay